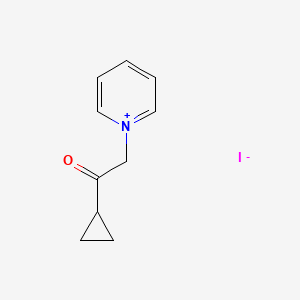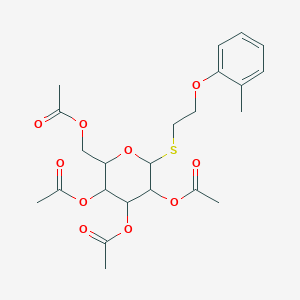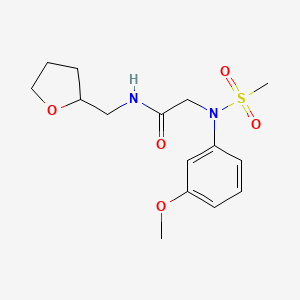![molecular formula C19H20N2O3 B3935114 (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Descripción general
Descripción
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. DPM has also been studied for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. It is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on neuronal function. This compound has also been shown to modulate the activity of the GABA-A receptor, an ionotropic receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. This compound has also been shown to modulate the activity of the GABA-A receptor, which can lead to changes in neuronal excitability. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its relative ease of synthesis and its ability to modulate the activity of certain enzymes and receptors. This compound has also been shown to have antioxidant properties, which may be beneficial in certain experimental settings. The limitations of using this compound in laboratory experiments include its potential toxicity and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One potential area of research is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. This compound has been shown to increase acetylcholine levels in the brain, which may be beneficial in the treatment of this disease. Another potential area of research is the development of this compound-based materials with unique properties, such as improved conductivity or catalytic activity. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with a variety of applications.
Aplicaciones Científicas De Investigación
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential pharmacological properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been shown to modulate the activity of certain receptors, including the GABA-A receptor.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-6-15(11-14(13)2)19(22)17-12-16(21(23)24)7-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLCVOFDRBTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3935063.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3935069.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)

![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)

![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)

![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)